molecular formula C20H33ClN2O2 B6095729 1-Ethyl-4-[4-(2-methoxy-6-prop-2-enylphenoxy)butyl]piperazine;hydrochloride

1-Ethyl-4-[4-(2-methoxy-6-prop-2-enylphenoxy)butyl]piperazine;hydrochloride

Cat. No.: B6095729
M. Wt: 368.9 g/mol
InChI Key: XVZBBAKVJNPUFD-UHFFFAOYSA-N
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Description

1-Ethyl-4-[4-(2-methoxy-6-prop-2-enylphenoxy)butyl]piperazine;hydrochloride is a complex organic compound with a unique structure that combines a piperazine ring with a substituted phenoxybutyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-[4-(2-methoxy-6-prop-2-enylphenoxy)butyl]piperazine;hydrochloride typically involves multiple steps. One common route includes the following steps:

    Formation of the substituted phenoxybutyl chain: This involves the reaction of 2-methoxy-6-prop-2-enylphenol with an appropriate butyl halide under basic conditions to form the phenoxybutyl intermediate.

    Coupling with piperazine: The phenoxybutyl intermediate is then reacted with 1-ethylpiperazine under nucleophilic substitution conditions to form the desired product.

    Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-[4-(2-methoxy-6-prop-2-enylphenoxy)butyl]piperazine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy and prop-2-enyl groups can be oxidized under appropriate conditions.

    Reduction: The compound can be reduced to modify the piperazine ring or the phenoxybutyl chain.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy or piperazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Ethyl-4-[4-(2-methoxy-6-prop-2-enylphenoxy)butyl]piperazine;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-[4-(2-methoxy-6-prop-2-enylphenoxy)butyl]piperazine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-4-[4-(2-methoxyphenoxy)butyl]piperazine: Lacks the prop-2-enyl group, which may affect its biological activity.

    1-Ethyl-4-[4-(2-hydroxy-6-prop-2-enylphenoxy)butyl]piperazine: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and interactions.

    1-Ethyl-4-[4-(2-methoxy-6-prop-2-enylphenoxy)ethyl]piperazine: Has a shorter ethyl chain, which may influence its physical and chemical properties.

Uniqueness

1-Ethyl-4-[4-(2-methoxy-6-prop-2-enylphenoxy)butyl]piperazine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

1-ethyl-4-[4-(2-methoxy-6-prop-2-enylphenoxy)butyl]piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O2.ClH/c1-4-9-18-10-8-11-19(23-3)20(18)24-17-7-6-12-22-15-13-21(5-2)14-16-22;/h4,8,10-11H,1,5-7,9,12-17H2,2-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZBBAKVJNPUFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCCCOC2=C(C=CC=C2OC)CC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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